Receptor Binding Selectivity Profile: MT-II vs. Afamelanotide (NDP-α-MSH) Ki Values Across Four Melanocortin Receptor Subtypes in Human Recombinant Systems
Melanotan II acetate salt exhibits a distinct multi-receptor binding profile compared to the clinically approved linear peptide afamelanotide (NDP-α-MSH). In COS cells expressing human recombinant melanocortin receptors, MT-II binds MC1R with Ki = 0.67 nM, MC4R with Ki = 6.6 nM, MC3R with Ki = 34 nM, and MC5R with Ki = 46 nM . By contrast, afamelanotide demonstrates substantially higher MC1R affinity (Ki = 0.028 nM) and broader high affinity across all subtypes (MC3R Ki = 0.17 nM, MC4R Ki = 0.20 nM, MC5R Ki = 0.21 nM) [1]. This yields a critical selectivity divergence: the MC4R/MC1R Ki ratio for MT-II is approximately 10 (6.6/0.67), whereas for afamelanotide it is approximately 7 (0.20/0.028). More strikingly, afamelanotide's MC1R affinity exceeds MT-II's by approximately 24-fold, while its MC4R affinity exceeds MT-II's by approximately 33-fold, confirming that afamelanotide is a higher-affinity but distinctly different selectivity tool across the receptor family [1]. These data were generated using [125I]-NDP-α-MSH competitive displacement binding assays in COS cells expressing each human recombinant receptor subtype .
| Evidence Dimension | Receptor binding affinity (Ki, nM) across hMC1R, hMC3R, hMC4R, hMC5R |
|---|---|
| Target Compound Data | MT-II: MC1R Ki = 0.67 nM; MC4R Ki = 6.6 nM; MC3R Ki = 34 nM; MC5R Ki = 46 nM |
| Comparator Or Baseline | Afamelanotide (NDP-α-MSH): MC1R Ki = 0.028 nM; MC4R Ki = 0.20 nM; MC3R Ki = 0.17 nM; MC5R Ki = 0.21 nM |
| Quantified Difference | Afamelanotide MC1R affinity ~24-fold higher than MT-II; Afamelanotide MC4R affinity ~33-fold higher; MT-II MC4R/MC1R ratio ≈10 vs. afamelanotide MC4R/MC1R ratio ≈7 |
| Conditions | COS cells expressing human recombinant melanocortin receptors; [125I]-NDP-α-MSH competitive displacement binding assay |
Why This Matters
Procurement of MT-II versus afamelanotide selects for fundamentally different receptor engagement profiles: MT-II provides balanced multi-receptor agonism with ~10-fold MC1R-over-MC4R preference suitable for studying integrated physiological responses, whereas afamelanotide offers ultra-high MC1R affinity for melanocyte-focused investigations.
- [1] Pharmaceuticals (Basel). Table 3: Ki values for NDP-αMSH (Afamelanotide) at human recombinant MC1R (0.028 nM), MC3R (0.17 nM), MC4R (0.20 nM), MC5R (0.21 nM). 2023;17(1):31. doi:10.3390/ph17010031 View Source
